1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
“1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a fluoroethyl group, which is an organofluorine functional group consisting of a two-carbon chain with a fluorine atom attached .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of novel Schiff bases and pyrazole derivatives. For instance, using related fluorinated and pyrazole compounds, researchers have synthesized Schiff bases with significant in vitro antimicrobial activity, highlighting the potential of this compound derivatives in the development of new antimicrobial agents (Puthran et al., 2019).
Fluorinated Pyrazoles in Medicinal Chemistry
Fluorinated pyrazoles, akin to this compound, have been synthesized via innovative methods, demonstrating their importance in medicinal chemistry due to their potential applications. These methods allow for the creation of fluorinated pyrazoles with specific properties, useful in drug design and development (Surmont, Verniest, & De Kimpe, 2010).
Corrosion Inhibition
Derivatives of pyrazole, such as those related to this compound, have been identified as effective corrosion inhibitors for mild steel in acidic environments. This application is critical for extending the life of metal structures and components in industrial settings, showcasing the compound's versatility beyond biological applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Crop Protection Applications
The selective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be derived from compounds like this compound, illustrates the chemical's potential use in crop protection. These derivatives, due to their selective and high-yield synthesis, are positioned as key intermediates in developing agrochemicals, further diversifying the applications of this compound in scientific research (Plem, Müller, & Murguía, 2015).
Electronic and Spectral Enhancement
Investigations into the electronic properties of fluoropyrazolecarbonitrile derivatives, similar to this compound, have revealed their interaction with fullerene molecules, leading to enhanced spectral properties. This study underscores the compound's utility in developing novel materials with unique electronic and optical characteristics, with potential applications in electronics and materials science (Biointerface Research in Applied Chemistry, 2022).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, many drugs work by binding to specific receptors in the body and modulating their activity . Without more information, it’s difficult to speculate on the mechanism of action of “1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile”.
Safety and Hazards
Future Directions
The future directions for research on “1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJCJSXIBDFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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